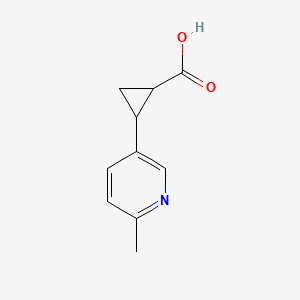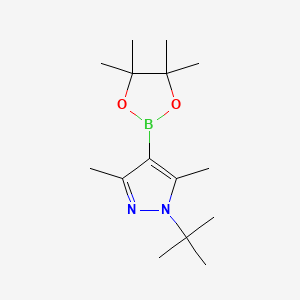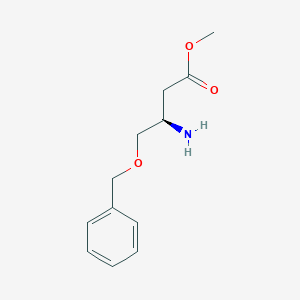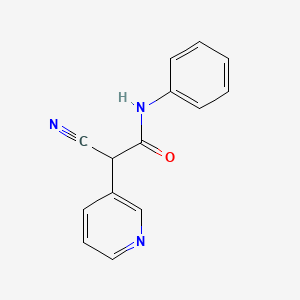![molecular formula C9H10N4O2 B13616639 Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyridine ring, with an ethyl ester and an amino group attached, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, a mechanochemical method using azinium-N-imines and nitriles in the presence of copper acetate has been developed .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable reactions that can be performed under controlled conditions to ensure high yields and purity. The microwave-mediated synthesis mentioned earlier is particularly suitable for industrial applications due to its efficiency and eco-friendliness .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like JAK1 and JAK2 by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various signaling pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-a]pyrimidine: Contains a pyrazole ring fused to a pyrimidine ring.
1,2,4-Triazolo[1,5-a]pyridine: Lacks the ethyl ester group but shares the core triazolopyridine structure.
Uniqueness
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is unique due to the presence of both an amino group and an ethyl ester group, which provide additional sites for chemical modification and enhance its versatility in various applications. Its ability to act as an enzyme inhibitor and its potential therapeutic applications further distinguish it from similar compounds .
Propiedades
Fórmula molecular |
C9H10N4O2 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-8(14)6-4-3-5-13-7(6)11-9(10)12-13/h3-5H,2H2,1H3,(H2,10,12) |
Clave InChI |
DEAVFBQOUTYRFY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CN2C1=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)


![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)


